molecular formula C20H16N4O2 B2823324 (Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide CAS No. 1356817-71-4

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide

Cat. No.: B2823324
CAS No.: 1356817-71-4
M. Wt: 344.374
InChI Key: VEWURQXXNMNJIS-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide is a synthetic chemical reagent provided for research purposes. This compound features a unique molecular structure combining an imidazole heterocycle, a cyano-enamide linker, and methoxyphenyl and phenyl substituents. This specific arrangement suggests potential as a scaffold in medicinal chemistry, particularly for the exploration of kinase inhibitors or other enzyme targets, given the prevalence of similar enamide and imidazole-containing structures in pharmacological research . Its mechanism of action is not fully characterized, but researchers are investigating its use as a chemical probe or building block in drug discovery. This product is intended for laboratory research by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment. Please consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-18-9-5-8-16(11-18)24-20(25)15(12-21)10-17-13-22-19(23-17)14-6-3-2-4-7-14/h2-11,13H,1H3,(H,22,23)(H,24,25)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWURQXXNMNJIS-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CN=C(N2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CN=C(N2)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazole ring. One common method is the condensation of 1,2-diamines with aldehydes or ketones to form imidazoles. The cyano group can be introduced through cyanoethylation, while the methoxyphenyl group can be attached via electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to a carboxylic acid.

  • Reduction: : The cyano group can be reduced to an amine.

  • Substitution: : The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: : Using nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Cyano to carboxylic acid conversion.

  • Reduction: : Cyano to amine conversion.

  • Substitution: : Various substituted imidazoles.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying its interaction with biological targets.

  • Medicine: : Investigating its potential as a therapeutic agent.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a therapeutic agent, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons rely heavily on crystallographic data refined via SHELX software (e.g., SHELXL for small-molecule analysis) . This ensures consistency in bond-length and angle measurements, critical for validating stereochemical assignments and intermolecular interactions.

Q & A

Basic: What are the optimal synthetic routes for (Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves a Knoevenagel condensation between a cyanoacetamide derivative and a substituted benzaldehyde. Key steps include:

  • Precursor preparation : Use 3-methoxyaniline and cyanoacetic acid under condensing agents (e.g., DCC or EDCI) to form the cyanoacetamide intermediate .
  • Condensation : React with 2-phenyl-1H-imidazole-5-carbaldehyde in a polar aprotic solvent (e.g., THF) with a base like DBU to promote stereoselective (Z)-isomer formation .
  • Optimization : Temperature (60–80°C) and solvent choice (DMF for solubility vs. THF for selectivity) critically affect yield. Monitor via TLC and use preparative HPLC for purification .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, with shifts at δ 7.2–8.3 ppm indicating aromatic protons and δ 160–165 ppm for the cyano group .
  • HPLC : Reverse-phase HPLC with a C18 column (ACN/water gradient) assesses purity (>98% for pharmacological studies) .
  • Mass Spectrometry : HRMS (ESI-) validates the molecular ion peak (e.g., [M-H]⁻ at m/z 449.1841) .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic additions?

Answer:
The electron-withdrawing cyano group activates the α,β-unsaturated enamide for Michael additions. Substituents on the phenyl rings modulate reactivity:

  • 3-Methoxyphenyl : The methoxy group’s electron-donating nature stabilizes intermediates via resonance, slowing electrophilic attacks .
  • 2-Phenylimidazole : The imidazole’s lone pair can coordinate with electrophiles, directing regioselectivity in cycloadditions .
    Experimental validation: Kinetic studies under varying pH (3–10) and nucleophile concentrations (e.g., thiols) reveal rate dependencies on substituent electronic profiles .

Advanced: What computational methods are used to predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases or receptors (e.g., EGFR), with scoring functions prioritizing hydrogen bonds between the cyano group and active-site residues .
  • MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns, analyzing RMSD and binding free energy (MM/PBSA) .
  • QSAR Models : Hammett constants for substituents correlate with bioactivity data (e.g., IC₅₀ values) to predict derivatives with enhanced potency .

Advanced: How should researchers address discrepancies in spectral data during characterization?

Answer:

  • Cross-Validation : Combine 1^1H NMR, 13^13C NMR, and IR to resolve ambiguities (e.g., distinguishing imidazole NH from solvent peaks) .
  • X-ray Crystallography : Resolve stereochemical conflicts by growing single crystals in ethyl acetate/hexane mixtures .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to confirm imidazole ring connectivity via 1^1H-15^{15}N HMBC .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Catalytic Optimization : Replace stoichiometric bases (e.g., DBU) with catalytic amounts of piperidine to reduce side reactions .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, minimizing dimerization byproducts .
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments (e.g., temperature ramps during condensation) .

Advanced: How is the (Z)-isomer stability evaluated under physiological conditions?

Answer:

  • pH-Dependent Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hrs, analyzing isomerization via chiral HPLC .
  • Serum Stability Assays : Add fetal bovine serum (10% v/v) and monitor degradation over time using LC-MS .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) to assess photoisomerization risks .

Advanced: What are the best practices for bioactivity data interpretation when conflicting results arise?

Answer:

  • Dose-Response Curves : Repeat assays (n ≥ 3) with standardized cell lines (e.g., HEK293 for kinase inhibition) to confirm EC₅₀ trends .
  • Off-Target Screening : Use BioMAP panels to identify non-specific interactions (e.g., cytochrome P450 inhibition) .
  • Data Normalization : Compare to positive controls (e.g., staurosporine for kinase assays) to account for batch-to-batch variability .

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